2-Ethoxyethyl hydrogen maleate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
26350-96-9 |
|---|---|
Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(Z)-4-(2-ethoxyethoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H12O5/c1-2-12-5-6-13-8(11)4-3-7(9)10/h3-4H,2,5-6H2,1H3,(H,9,10)/b4-3- |
InChI Key |
PAUIKJKTXNZJEV-ARJAWSKDSA-N |
Isomeric SMILES |
CCOCCOC(=O)/C=C\C(=O)O |
Canonical SMILES |
CCOCCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
Cross Linking Via Functional Groups:for Polymers with Grafted Maleic Anhydride or Maleate Half Esters Like 2 Ethoxyethyl Hydrogen Maleate , the Anhydride or Carboxylic Acid/ester Groups Can Be Used for Cross Linking.
Reaction with Diols/Diamines: The anhydride (B1165640) ring can be opened by diols or diamines to form ester or amide linkages, respectively, creating a cross-linked network. acs.org Similarly, the carboxylic acid of a hydrogen maleate (B1232345) can react with epoxides or diols through condensation reactions at elevated temperatures.
Ionic Cross-linking: The carboxylic acid groups can be neutralized with metal oxides or amines to form ionic clusters, which act as physical cross-links, improving the material's strength and toughness.
The formation of a cross-linked network generally leads to a significant improvement in material properties. acs.org
| Cross-linking Method | Reactive Groups Involved | Typical Cross-linker | Resulting Property Changes |
| Radical Curing | C=C double bonds of maleate units | Styrene (B11656), Methyl Methacrylate (B99206) | Increased hardness, rigidity, thermal stability, solvent resistance. |
| Condensation Reaction | Anhydride, Carboxylic Acid, Ester | Diols, Diamines, Epoxides | Formation of a thermoset network, improved dimensional stability. |
| Ionic Cross-linking | Carboxylic Acid | Metal Oxides (e.g., ZnO) | Increased toughness and melt strength. |
Chemical Reactivity and Transformation Studies of 2 Ethoxyethyl Hydrogen Maleate and Maleate Esters
Hydrolysis Mechanisms and Kinetics
The hydrolysis of 2-ethoxyethyl hydrogen maleate (B1232345) involves the cleavage of the ester bond to yield maleic acid and 2-ethoxyethanol (B86334). This reaction can be catalyzed by acids or bases, and notably, can also be influenced by the compound's own carboxylic acid group through intramolecular catalysis.
Acid-Catalyzed Hydrolysis Investigations
Under acidic conditions, the hydrolysis of esters is a reversible process that is catalyzed by hydronium ions (H₃O⁺). chemguide.co.uk The general mechanism for acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (2-ethoxyethanol) regenerates the catalyst and yields the carboxylic acid (maleic acid). chemguide.co.uk
For maleate half-esters, the reaction kinetics can be complex. Studies on analogous diesters, such as diethyl maleate, show that the hydrolysis occurs in a consecutive first-order manner, where the hydrolysis of the first ester group is often slower than the second. ias.ac.in This initial slowness can be attributed to steric hindrance around the ester group. ias.ac.in
Alkaline Hydrolysis Studies
Alkaline hydrolysis, or saponification, of esters is typically an irreversible reaction that proceeds via nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the ester's carbonyl carbon. chemguide.co.ukarkat-usa.org This process is generally faster and more complete than acid-catalyzed hydrolysis. The reaction mechanism is a bimolecular acyl-carbon cleavage (BAC2), which forms a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and the alcohol. arkat-usa.org
For 2-ethoxyethyl hydrogen maleate, the reaction with a strong base like sodium hydroxide would yield sodium maleate and 2-ethoxyethanol. A significant advantage of alkaline hydrolysis is that the reaction goes to completion because the final carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol. chemguide.co.uk The kinetics of alkaline hydrolysis are typically second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.org
Self-Catalyzed Esterification and Hydrolysis Processes
A distinctive feature of maleate half-esters is the potential for intramolecular catalysis, or neighboring group participation, by the adjacent carboxylic acid group. dntb.gov.uawikipedia.org The close proximity of the -COOH group to the ester linkage allows it to act as an internal catalyst, significantly accelerating the hydrolysis rate, especially at certain pH values.
The hydrolysis of aryl hydrogen maleates has been shown to proceed through the formation of maleic anhydride (B1165640) as an intermediate. dntb.gov.ua The neighboring carboxylate group is a more effective nucleophile than the undissociated carboxylic acid group, leading to a bell-shaped pH-rate profile where the maximum rate is observed at a pH between the pKₐ values of the two carboxylic acid groups of maleic acid. dntb.gov.uabohrium.com This process involves the carboxylate anion attacking the ester carbonyl to form maleic anhydride, which is then rapidly hydrolyzed to maleic acid. This intramolecular pathway is often much more efficient than the corresponding intermolecular reaction.
Factors Influencing Hydrolytic Stability
Several factors can influence the rate and mechanism of hydrolysis for this compound and related esters.
Solvent Effects: The polarity of the solvent can significantly impact hydrolysis rates. For instance, studies on diethyl maleate in dioxane-water mixtures have shown that changes in the solvent composition can alter the relative rates of the two consecutive hydrolysis steps. ias.ac.in Similarly, the hydrolysis of maleimide (B117702) is affected by the solvent polarity, with rates increasing in more polar environments, which suggests a transition state that is more polar than the reactants. nih.gov
Ionic Strength: The ionic strength of the medium can affect the rate of hydrolysis, particularly when charged species are involved. In the hydrolysis of diethyl maleate, a pronounced salt effect is observed for the second hydrolysis step, which involves the charged monoester anion. ias.ac.in An increase in ionic strength can stabilize or destabilize transition states, thereby altering the reaction rate.
pH: As discussed, the pH of the solution is a critical factor. It determines whether the hydrolysis is acid-catalyzed, base-catalyzed, or dominated by intramolecular catalysis. The pH-rate profile for the hydrolysis of maleate half-esters is often complex, reflecting the different reactive species (neutral molecule, monoanion) and catalytic pathways available at different pH values. dntb.gov.uaresearchgate.net
Isomerization Reactions (Maleate to Fumarate)
The cis-isomer, maleate, can be converted to the more thermodynamically stable trans-isomer, fumarate (B1241708). This isomerization is a crucial transformation as fumarates are widely used in the polymer and pharmaceutical industries. This reaction can be induced thermally or through various catalytic methods.
Under hydrothermal conditions and without a catalyst, maleic acid can be isomerized to fumaric acid, although this process may also lead to the formation of malic acid as a byproduct. nih.gov However, the use of catalysts significantly improves the efficiency and selectivity of the isomerization. A variety of catalysts are effective for this transformation:
Acid Catalysts: Mineral acids and organic acids such as p-toluenesulfonic acid can catalyze the isomerization. google.com
Halogens: Elements like iodine and bromine are known to promote the cis-trans rearrangement. google.com
Zwitterionic Organocatalysts: Modern approaches have utilized zwitterionic organocatalysts with an amide anion/iminium cation pair to effectively catalyze the isomerization of maleic acid diesters to fumaric acid diesters under mild conditions. organic-chemistry.org The proposed mechanism involves a Michael addition of the catalyst to the maleate. organic-chemistry.org
The general method involves heating the maleate ester in the presence of a catalyst, sometimes in an inert solvent. researchgate.net
Table 1: Catalysts for the Isomerization of Maleate Esters to Fumarate Esters
| Catalyst Type | Specific Examples | Typical Conditions | Reference |
|---|---|---|---|
| Halogens | Iodine, Bromine | Heating (100-220 °C) | google.com |
| Acids | p-Toluenesulfonic acid, Hydrogen halides | Heating in solution | google.com |
| Acid Halides | Acetyl chloride, Benzenesulfonyl chloride | Heating, may be used with inert solvents | google.com |
| Zwitterionic Organocatalysts | Amide anion/iminium cation pair catalysts | Mild conditions, low catalyst loading | organic-chemistry.org |
| Thermal (Non-catalytic) | None | High temperature (e.g., 140-200 °C) in aqueous solution | nih.gov |
Cycloaddition Reactions
The electron-deficient carbon-carbon double bond in maleate esters makes them excellent partners in various cycloaddition reactions. They can function as dienophiles in Diels-Alder reactions and as dipolarophiles in 1,3-dipolar cycloadditions.
Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. nih.gov Maleate esters are classic examples of electron-poor dienophiles due to the electron-withdrawing nature of the two adjacent ester groups. They react readily with electron-rich conjugated dienes to produce substituted cyclohexene (B86901) derivatives. A key feature of the Diels-Alder reaction is its stereospecificity; the cis-geometry of the maleate ester is retained in the final product, resulting in a cis-substituted adduct. nih.gov For instance, the reaction of a diene with a maleate ester will yield a product where the two ester groups are on the same face of the newly formed ring.
Reactions between conjugated dienols and maleic anhydride (a close relative of maleate esters) can lead to either cis- or trans-fused bicyclic products depending on the reaction conditions. dntb.gov.ua Pre-forming a maleate half-ester derivative and then heating can lead to an intramolecular Diels-Alder reaction to afford predominantly trans-fused lactone acids. ias.ac.indntb.gov.ua
Table 2: Examples of Diels-Alder Reactions with Maleate Derivatives
| Diene | Dienophile | Product Type | Reference |
|---|---|---|---|
| 1,3-Butadiene | Diethyl maleate | cis-4,5-Dicarbethoxycyclohexene | nih.gov |
| Cyclopentadiene | Maleic anhydride | cis-Norbornene-5,6-endo-dicarboxylic anhydride | nih.gov |
| Pentadienyl alcohol (forms half-ester in situ) | Maleic anhydride | Bicyclic lactone acid | ias.ac.indntb.gov.ua |
1,3-Dipolar Cycloadditions
In 1,3-dipolar cycloadditions, a 1,3-dipole reacts with a dipolarophile (in this case, the maleate ester) to form a five-membered heterocyclic ring. researchgate.net This reaction is a powerful tool for synthesizing a wide variety of heterocyclic compounds. Maleate esters, being electron-poor, react efficiently with electron-rich 1,3-dipoles.
An example of this reaction type is the cycloaddition of azomethine ylides with maleate derivatives. These reactions can be highly stereoselective and are used to synthesize substituted pyrrolidine (B122466) rings, which are common structural motifs in many biologically active molecules. For example, N-metalated azomethine ylides derived from α-amino esters have been shown to react with maleate derivatives in a [3+2] cycloaddition to furnish 3-pyrrolines after a subsequent elimination step.
Metathesis Reactions (e.g., Ethenolysis of Maleate Esters)
Metathesis reactions, particularly ethenolysis, have emerged as powerful tools for the transformation of unsaturated compounds. Ethenolysis involves the cleavage of a carbon-carbon double bond and the subsequent formation of new terminal olefins through a cross-metathesis reaction with ethylene (B1197577). This process is of significant industrial interest as it allows for the conversion of internal olefins into more valuable α-olefins.
In the context of maleate esters, ethenolysis offers a pathway to the synthesis of acrylate (B77674) esters, which are important monomers in the polymer industry. While specific research on the ethenolysis of this compound is not extensively documented, studies on analogous dialkyl maleates provide significant insights into the expected reactivity and catalytic conditions.
A high-throughput experimentation (HTE) study has been instrumental in identifying active ruthenium-based metathesis catalysts and optimizing reaction conditions for the ethenolysis of various maleate esters, such as dimethyl, diethyl, and dibutyl maleate. researchgate.netethz.ch Among the catalysts evaluated, the Hoveyda-Grubbs 2nd generation catalyst has demonstrated superior performance compared to 1st and 2nd generation Grubbs catalysts and those containing cyclic alkyl amino carbene (CAAC) ligands. ethz.ch
The efficiency of the ethenolysis of maleate esters is influenced by several factors, including catalyst loading, temperature, and ethylene pressure. Research has shown that productive turnover numbers (TONs) can exceed 1900 when the reaction is conducted at low ethylene pressures (0.2–3 bar). ethz.ch Furthermore, the addition of a polymeric phenol (B47542) additive can significantly enhance catalytic performance, with TONs reaching as high as 5200. ethz.ch For the ethenolysis of maleate-type monomers mediated by the Hoveyda-Grubbs 2nd generation catalyst, the addition of sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (NaBArF) as a cocatalyst has been shown to increase catalytic efficiency by more than four times. researchgate.net
It is important to note that maleate esters are considered electron-deficient olefins, which can present challenges for some metathesis catalysts. However, the Hoveyda-Grubbs type catalysts have shown effectiveness in these transformations. sigmaaldrich.cn The general reaction for the ethenolysis of a dialkyl maleate is depicted below:
ROOC-CH=CH-COOR + CH2=CH2 --(Catalyst)--> 2 ROOC-CH=CH2
The following interactive data table summarizes the findings from a high-throughput experimentation study on the ethenolysis of maleate esters, which can be considered indicative for the reactivity of this compound under similar conditions.
Other Derivatization and Functionalization Reactions (e.g., Sulfonation)
Beyond metathesis, maleate esters, including presumably this compound, can undergo various other derivatization and functionalization reactions. One of the most notable is sulfonation, which introduces a sulfonic acid group (-SO3H) into the molecule. This transformation is particularly important for the synthesis of surfactants and detergents.
The sulfonation of esters of maleic anhydride is typically achieved through a reaction with sodium bisulfite (NaHSO₃). google.com This process results in the formation of sulfonated succinate (B1194679) esters, which, particularly in the form of their alkali metal salts, exhibit excellent wetting powers and are valuable as detergents and emulsifying agents. google.com
While a specific procedure for the sulfonation of this compound is not detailed in the available literature, a general manufacturing process for a similar compound, sulfonated dimethylheptylmaleate, provides a representative example. The process involves heating the maleate ester with a sodium bisulfite solution and anhydrous sodium sulfite (B76179) to reflux temperatures (102-105 °C) for an extended period (16-20 hours). google.com
The general reaction for the sulfonation of a dialkyl maleate with sodium bisulfite can be illustrated as follows:
ROOC-CH=CH-COOR' + NaHSO₃ → ROOC-CH(SO₃Na)-CH₂-COOR'
This reaction transforms the double bond of the maleate into a single bond and incorporates a sodium sulfonate group. The resulting products are highly water-soluble and possess the surface-active properties characteristic of anionic surfactants.
The following interactive data table outlines a typical process for the sulfonation of a dialkyl maleate, which can be extrapolated to understand the potential synthesis of sulfonated this compound.
Polymerization and Copolymerization Research Involving Maleate Esters
Radical Polymerization Studies of Maleate (B1232345) Monomers
The radical homopolymerization of maleate esters is generally characterized by a very low propagation rate. This reluctance to homopolymerize is primarily attributed to steric hindrance caused by the two ester groups attached to the double bond, which impedes the approach of a growing polymer radical. Furthermore, the radical formed on a maleate unit is relatively stable, which also contributes to a slow propagation step.
Early research indicated that dialkyl esters of maleic acid are particularly difficult to polymerize, often resulting in low yields of low molecular weight, soluble polymers even under forcing conditions with high initiator concentrations. google.com Maleic anhydride (B1165640), a closely related monomer, also exhibits extremely slow homopolymerization under typical free-radical conditions. researchgate.netdigitellinc.com Studies have suggested that for maleic anhydride, this sluggishness makes its radical's reaction with other molecules, such as oils or other monomers, far more probable than reaction with another maleic anhydride molecule. researchgate.net
Monoesters of maleic acid, such as 2-ethoxyethyl hydrogen maleate, may exhibit slightly different behavior. The presence of a carboxylic acid group can influence the monomer's polarity and potential for hydrogen bonding, which may affect its reactivity. Some historical patents suggest that monoesters of maleic acid with unsaturated alcohols can polymerize readily, sometimes with explosive violence if not controlled, to form insoluble and infusible (cross-linked) products. google.com This suggests that the free carboxylic acid group might participate in side reactions leading to a network structure. However, for simple saturated alcohol monoesters, significant homopolymerization remains challenging.
| Monomer Type | General Homopolymerization Behavior | Resulting Polymer Characteristics | Reference |
| Maleic Anhydride | Very slow reaction; requires high initiator concentrations. | Low molecular weight oligomers. | researchgate.netdigitellinc.com |
| Dialkyl Maleates | Difficult to polymerize; low conversion and slow rates. | Typically semi-liquid or brittle, soluble, low molecular weight solids. | google.com |
| Monoalkyl Maleates | Generally sluggish; potential for cross-linking if the alcohol is unsaturated. | Can form insoluble, infusible (cross-linked) networks under certain conditions. | google.com |
Copolymerization Kinetics and Reactivity Ratio Determination
While maleate esters show little tendency to homopolymerize, they readily undergo copolymerization with a wide range of comonomers, particularly those that are electron-donating. This behavior makes them valuable for modifying the properties of other polymers. The kinetics of these copolymerizations are described by monomer reactivity ratios, r₁ and r₂, which compare the rate constant for a radical adding to its own type of monomer versus the other monomer.
If r₁ > 1 , the growing chain radical M₁• prefers to add another M₁ monomer.
If r₁ < 1 , the growing chain radical M₁• prefers to add an M₂ monomer.
If r₁r₂ = 1 , the copolymerization is random.
If r₁r₂ < 1 , there is a tendency toward alternation.
If r₁r₂ ≈ 0 , a highly alternating copolymer is formed.
For systems involving maleate esters (M₂) and electron-rich monomers like styrene (B11656) or vinyl ethers (M₁), the reactivity ratios typically show r₁ > 0 and r₂ ≈ 0. This indicates that the comonomer radical (M₁•) can add to either monomer, but the maleate radical (M₂•) almost exclusively adds to the comonomer (M₁), strongly inhibiting the addition of another maleate monomer. This kinetic scenario leads to the formation of copolymers with a strong alternating tendency. cmu.edursc.org This is often attributed to the formation of a charge-transfer complex between the electron-poor maleate and the electron-rich comonomer, which then polymerizes as a single unit. cmu.edu
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁r₂ | Copolymer Type | Reference |
| Styrene | 2-Ethoxyethyl Methacrylate (B99206) | 0.59 | 0.49 | 0.29 | Tendency to alternate | researchgate.net |
| Styrene...Maleic Anhydride Complex | 2-Ethoxyethyl Methacrylate | < 1 | < 1 | - | Alternating | ias.ac.in |
| Methyl Methacrylate | 2-Ethoxyethyl Methacrylate* | 0.84 | 0.78 | 0.66 | Random | researchgate.net |
| Styrene | Monoallyl ester of maleic acid | - | - | ≈ 0 | Alternating | cmu.edu |
Note: Data for 2-Ethoxyethyl Methacrylate is included for comparative purposes, as specific reactivity data for this compound is not readily available in published literature. The behavior is expected to be analogous, with a strong tendency for alternation with electron-donating monomers.
The monomer sequence distribution along a copolymer chain is a direct consequence of the reactivity ratios. For maleate ester copolymerizations, where the product r₁r₂ is often close to zero, the monomer sequence is highly regular and alternating. cmu.edursc.org This means that the polymer chain consists of a nearly perfect ...-M₁-M₂-M₁-M₂-... structure.
Formation of Polymeric Structures through Maleate Reactivity
The reactivity of the maleate double bond is widely exploited to create complex polymeric structures, most notably graft copolymers. In this process, maleic anhydride or its ester derivatives are attached as side chains onto a pre-existing polymer backbone. This is a common industrial method for introducing polarity and reactive sites onto non-polar polymers like polyolefins (polypropylene, polyethylene) or engineering plastics. arxiv.orgbohrium.com
The grafting process is typically carried out in the melt via reactive extrusion or in solution, using a free-radical initiator. arxiv.orgarxiv.org The initiator abstracts a hydrogen atom from the polymer backbone, creating a macro-radical that then attacks the double bond of the maleate monomer. The resulting grafted polymer has a backbone of the original polymer with pendant succinic anhydride or ester groups.
These grafted functional groups serve several purposes:
Compatibilizers: They can act as emulsifiers in immiscible polymer blends, improving the interfacial adhesion and mechanical properties of the blend. dergipark.org.tr
Adhesion Promoters: The polar groups enhance adhesion to surfaces like glass fibers, minerals, and metals in composite materials.
Reactive Intermediates: The anhydride or acid/ester groups can be further reacted to attach other molecules, introduce cross-linking, or alter the polymer's properties. dergipark.org.trscholarsresearchlibrary.com
Besides grafting, maleate esters are fundamental building blocks in the synthesis of unsaturated polyester (B1180765) resins. Here, a diol is condensed with a mixture of maleic anhydride and a saturated dicarboxylic acid (like phthalic anhydride) to form a linear polyester chain with reactive carbon-carbon double bonds distributed along its backbone. researchgate.net
Thermal Cross-linking and Curing of Maleate-Containing Polymers
Polymers containing maleate units can be cross-linked or "cured" to form thermoset networks with enhanced thermal, mechanical, and chemical resistance. acs.org The specific cross-linking chemistry depends on the functional groups present in the polymer.
Advanced Analytical Methodologies for Characterization and Quantification of Maleate Esters
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 2-Ethoxyethyl hydrogen maleate (B1232345), providing detailed information about its functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of 2-Ethoxyethyl hydrogen maleate.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the ethoxy and maleate moieties. The protons of the vinyl group in the maleate portion are expected to appear in the downfield region, typically between 6.0 and 6.5 ppm, due to the electron-withdrawing effects of the adjacent carbonyl groups. The ethoxy group protons would present as a triplet (for the methyl group) and a quartet (for the methylene (B1212753) group) in the upfield region. The methylene protons adjacent to the ester oxygen would be expected around 4.2 ppm, while the other methylene protons of the ethoxy group would appear around 3.7 ppm. The methyl protons, being the most shielded, would likely resonate around 1.2 ppm. The acidic proton of the carboxylic acid is often broad and its chemical shift can vary significantly depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The carbonyl carbons of the ester and carboxylic acid functional groups are the most deshielded and would appear furthest downfield, typically in the range of 165-175 ppm. The olefinic carbons of the maleate group would be expected to resonate between 130 and 140 ppm. The carbons of the ethoxy group would be found in the more upfield region of the spectrum. The carbon atom bonded to the ester oxygen would be in the range of 60-70 ppm, while the other methylene carbon would be slightly more shielded. The methyl carbon would be the most shielded, appearing at approximately 15 ppm.
Hypothetical NMR Data for this compound:
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| -COOH | Variable, broad | ~170 |
| -COO- | - | ~166 |
| -CH=CH- | ~6.2-6.4 (d, J=~12 Hz) | ~130-135 |
| -OCH₂CH₂O- | ~4.3 (t) | ~68 |
| -OCH₂CH₂O- | ~3.8 (t) | ~65 |
| -CH₂CH₃ | ~1.2 (t) | ~15 |
This table is interactive. Click on the headers to sort the data.
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is often broadened by hydrogen bonding. brainly.comorgchemboulder.com The C=O stretching vibrations of both the ester and carboxylic acid carbonyl groups would result in strong, sharp peaks in the region of 1700-1750 cm⁻¹. brainly.comyoutube.comopenstax.org Specifically, the ester carbonyl stretch is typically found around 1735-1750 cm⁻¹, while the carboxylic acid carbonyl stretch appears at a slightly lower wavenumber, around 1700-1725 cm⁻¹. brainly.com The C=C stretching vibration of the alkene in the maleate structure would give rise to a peak in the 1630-1680 cm⁻¹ region. Additionally, the C-O stretching vibrations of the ester and ether linkages would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. brainly.com
Expected IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Ester/Carboxylic Acid | C=O Stretch | 1700-1750 | Strong |
| Alkene | C=C Stretch | 1630-1680 | Medium |
| Ester/Ether | C-O Stretch | 1000-1300 | Strong |
This table is interactive. Users can filter the data by functional group or expected wavenumber.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. This compound contains an α,β-unsaturated carbonyl system within its maleate structure, which acts as a chromophore. researchgate.netlibretexts.org This conjugated system allows for π → π* electronic transitions upon absorption of UV radiation. The wavelength of maximum absorbance (λmax) for α,β-unsaturated esters is typically in the range of 200-250 nm. pharmaxchange.info The exact position of the λmax can be influenced by the solvent and the substitution pattern of the chromophore. This characteristic absorption allows for the quantitative determination of this compound in solution using a UV-Vis spectrophotometer.
Chromatographic Separation Methods
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic acids and esters. scioninstruments.comshimadzu.comsigmaaldrich.commdpi.comphenomenex.com For a polar and acidic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable mode. In RP-HPLC, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase.
A typical mobile phase for the analysis of organic acids consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and an organic modifier like methanol (B129727) or acetonitrile. scioninstruments.commdpi.com By adjusting the pH of the mobile phase to be below the pKa of the carboxylic acid, the compound will be in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column. UV detection is commonly employed, with the wavelength set at the λmax of the α,β-unsaturated carbonyl chromophore (around 210-220 nm) to ensure high sensitivity. scioninstruments.comshimadzu.com
Typical RP-HPLC Parameters for this compound Analysis:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile/methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10-20 µL |
This is an interactive table. Users can click on a parameter to see more details or alternative conditions.
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. The fundamental principles of separation in UPLC are the same as in HPLC, so a reversed-phase method would also be employed for this compound.
The use of UPLC can be particularly advantageous for high-throughput screening or for the analysis of complex samples where high resolution is required to separate the target analyte from impurities or other components. The shorter analysis times also lead to a reduction in solvent consumption, making it a more environmentally friendly technique. nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique utilized for the qualitative analysis of this compound. It is particularly useful for rapid purity assessments and monitoring the progress of chemical reactions. The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat support) and a liquid mobile phase that moves up the plate by capillary action.
The separation is governed by the polarity of the analyte, the stationary phase, and the mobile phase. For this compound, a polar compound due to its carboxylic acid and ester functional groups, a polar stationary phase like silica gel is appropriate. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar and a polar solvent is often used, and the polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents to achieve an optimal Retardation factor (Rf) value, ideally between 0.3 and 0.7 ualberta.ca. The Rf value is calculated as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front utoronto.cawisc.edulibretexts.org.
For the analysis of organic acids like this compound, various solvent systems can be employed. A common approach for separating dicarboxylic acids involves a mobile phase consisting of a mixture of benzene (B151609), acetic acid, and water nih.gov. Visualization of the separated spots on the TLC plate can be achieved using a universal indicator spray, such as bromocresol green, which reveals the acidic nature of the compound as a colored spot on a contrasting background nih.govscialert.net.
Table 1: Illustrative TLC Data for this compound
| Parameter | Value |
|---|---|
| Stationary Phase | Silica Gel G |
| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v) |
| Analyte | This compound |
| Rf Value | Approximately 0.45 |
| Visualization | UV light (254 nm) and/or Bromocresol Green Indicator |
This table presents hypothetical data based on the principles of TLC for polar organic acids.
The validation of a TLC method for quantitative or semi-quantitative purposes would involve assessing parameters such as specificity, by comparing the Rf value of the sample to that of a standard, and robustness, by evaluating the effect of small variations in the mobile phase composition on the Rf value loesungsfabrik.de.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. For the analysis of this compound, which possesses a carboxylic acid group, derivatization is often necessary to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic performance. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for carboxylic acids, converting them into their more volatile trimethylsilyl (B98337) esters lmaleidykla.ltlmaleidykla.lt.
The derivatized analyte is then injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The choice of the column is crucial for achieving good resolution. A non-polar or medium-polarity column is typically used for the analysis of derivatized organic acids.
A Flame Ionization Detector (FID) is commonly employed for the quantification of organic compounds like the silylated derivative of this compound. The FID is sensitive to carbon-containing compounds and provides a response that is proportional to the mass of the analyte. For accurate quantification, an internal standard method is often preferred scielo.br.
Table 2: Typical GC-FID Conditions for the Analysis of Derivatized this compound
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with FID |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector Temperature | 300 °C |
| Derivatization Reagent | BSTFA with 1% TMCS |
| Internal Standard | e.g., Methyl heptadecanoate |
This table presents a hypothetical set of GC conditions based on standard methods for derivatized organic acids.
Validation of a GC method for the quantification of this compound would include the assessment of linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) scielo.brresearchgate.net.
Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced selectivity and sensitivity for the analysis of complex mixtures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of this compound in various matrices. This technique combines the separation power of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry. Due to its polar and non-volatile nature, this compound is well-suited for LC-MS/MS analysis without the need for derivatization.
In a typical LC-MS/MS workflow, the sample is first separated by reverse-phase HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the deprotonated molecule [M-H]- for this compound in negative ion mode) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity nih.govresearchgate.net.
Table 3: Illustrative LC-MS/MS Parameters for this compound
| Parameter | Condition |
|---|---|
| LC System | UHPLC |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | ESI Negative |
| Precursor Ion (m/z) | 187.06 (for [M-H]-) |
| Product Ions (m/z) | e.g., 115.0 (loss of ethoxyethanol), 71.0 (maleic anhydride (B1165640) fragment) |
| Collision Energy | Optimized for fragmentation |
This table presents hypothetical LC-MS/MS parameters based on the analysis of similar organic acids.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that can be used for the characterization of this compound, typically after derivatization to increase volatility. The GC separates the components of the mixture, and the mass spectrometer provides identification based on the mass spectrum of each component. The fragmentation pattern of a molecule in the mass spectrometer is like a fingerprint and can be used for structural elucidation and confirmation of identity nih.govlibretexts.orgmiamioh.edu. For a derivatized ester like the trimethylsilyl ester of this compound, characteristic fragments would arise from the cleavage of the ester bond and fragmentation of the ethoxyethyl and maleate moieties researchgate.net.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))
Thermal analysis techniques provide valuable information about the physical and chemical properties of materials as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the melting point, glass transition temperature, and enthalpy of transitions of this compound. For a crystalline solid, a sharp endothermic peak would be observed at its melting point. The area under the peak is proportional to the heat of fusion. A study on a similar maleic acid monoester derivative, maleic acid cholesteryl monoester-citric acid triester, showed distinct phase transitions upon heating and cooling when analyzed by DSC publish.csiro.au.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to evaluate the thermal stability and decomposition profile of this compound. The TGA curve provides information about the temperatures at which the compound starts to decompose and the extent of mass loss at different stages. The decomposition of esters often involves multiple steps, which can be observed in the TGA and its derivative (DTG) curves mdpi.com. For instance, the initial mass loss could be attributed to the loss of the ethoxyethyl group, followed by the decarboxylation of the maleate backbone at higher temperatures. Studies on polymethacrylates containing carboxylic groups have shown that decomposition can occur through dehydration to form anhydrides followed by decarboxylation researchgate.net.
Table 4: Hypothetical Thermal Analysis Data for this compound
| Technique | Parameter | Observation |
|---|---|---|
| DSC | Melting Point (Tm) | Endothermic peak around its melting temperature. |
| TGA | Onset of Decomposition | Gradual mass loss starting at a specific temperature, indicating the limit of its thermal stability. |
| TGA | Decomposition Stages | Multiple mass loss steps corresponding to the fragmentation of the molecule. |
This table presents expected observations from the thermal analysis of an organic monoester acid.
Principles of Analytical Method Validation (e.g., Linearity, Accuracy, Precision, Sensitivity, Specificity)
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate data. The key parameters for method validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration.
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spike recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated nih.gov.
Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision) resolian.com. The precision is typically expressed as the relative standard deviation (RSD).
Sensitivity: The sensitivity of an analytical method is a measure of its ability to discriminate between small differences in analyte concentration. It is often described by the Limit of Detection (LOD), which is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, and the Limit of Quantification (LOQ), which is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy creative-proteomics.com.
Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods, specificity is demonstrated by the separation of the analyte peak from other potential peaks.
Table 5: Summary of Analytical Method Validation Parameters
| Parameter | Description |
|---|---|
| Linearity | Proportionality of response to concentration. |
| Accuracy | Closeness of results to the true value. |
| Precision | Agreement between repeated measurements. |
| Sensitivity (LOD/LOQ) | Lowest detectable and quantifiable levels. |
| Specificity | Ability to measure only the analyte of interest. |
Computational and Theoretical Studies on Maleate Esters
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure of maleate (B1232345) esters, which in turn predicts their reactivity.
Electronic Structure Analysis: Studies on related molecules, such as dimethyl maleate and maleate dianions, reveal key electronic features applicable to 2-Ethoxyethyl hydrogen maleate. The electronic structure of maleate dianions has been investigated using X-ray absorption spectroscopy and computational methods, highlighting differences in molecular orbitals compared to their fumarate (B1241708) (trans-isomer) and succinate (B1194679) (saturated) counterparts. rsc.orghelmholtz-berlin.de For maleate, an asymmetrical charge distribution and the nature of the Highest Occupied Molecular Orbital (HOMO) can suggest lower stability and weaker bonding capabilities with other ions or molecules compared to fumarates and succinates. rsc.orghelmholtz-berlin.de
Reactivity Prediction: The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a crucial parameter for determining chemical reactivity and kinetic stability. mdpi.com For a molecule like this compound, quantum calculations can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The carbonyl carbons are typically electrophilic and susceptible to nucleophilic attack, while the oxygen atoms possess lone pairs, making them nucleophilic centers. These calculations are essential for predicting how the molecule will behave in various chemical reactions, such as the Diels-Alder reaction, where dimethyl maleate has been studied as a dienophile. mdpi.com The electronic properties derived from these calculations serve as the foundation for developing structure-reactivity relationships. mdpi.comresearchgate.net
Table 1: Common Quantum Chemical Methods and Their Applications
| Method | Abbreviation | Key Application for Maleate Esters |
|---|---|---|
| Density Functional Theory | DFT | Calculation of electronic structure, molecular orbital energies (HOMO/LUMO), and geometric optimization. researchgate.netmdpi.com |
| Hartree-Fock Theory | HF | A foundational ab initio method, often used as a starting point for more advanced calculations. |
| Møller-Plesset Perturbation Theory | MP2, MP4 | Incorporates electron correlation for higher accuracy in energy and property calculations. |
| Coupled Cluster Theory | CC | High-accuracy method for calculating energies and properties of small to medium-sized molecules. |
Reaction Pathway Analysis and Transition State Identification
Computational chemistry provides powerful tools for mapping the entire energy landscape of a chemical reaction, including the identification of short-lived, high-energy transition states. masterorganicchemistry.comyoutube.com This is crucial for understanding the mechanisms of esterification (formation) and hydrolysis (degradation) of this compound.
Esterification Pathway: The formation of this compound from maleic anhydride (B1165640) and 2-ethoxyethanol (B86334) proceeds via a two-stage mechanism. The first step is a rapid, non-catalytic ring-opening of the anhydride to form the monoester. researchgate.net The second step, the conversion to a diester (if excess alcohol is present and conditions permit), is typically slower and often requires a catalyst. researchgate.netpan.pl A generalized acid-catalyzed esterification mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. oit.edu Computational methods can model each step of this pathway, calculating the energies of reactants, intermediates, and products.
Hydrolysis Pathway: Hydrolysis, the reverse of esterification, involves the cleavage of the ester bond by water to yield maleic acid and 2-ethoxyethanol. This reaction can be catalyzed by acid or base. viu.ca The accepted mechanism for hydrolysis of anhydrides involves the opening of the anhydride ring by water, yielding the dicarboxylic acid. researchgate.net For the ester, the pathway involves the formation of a tetrahedral intermediate following the attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. viu.canih.gov
Transition State Identification: A transition state is the configuration of highest potential energy along the reaction coordinate. wikipedia.orgbritannica.com Its structure is fleeting and cannot be isolated experimentally. masterorganicchemistry.com Computational chemistry allows for the precise location of these transition states on the potential energy surface. wikipedia.org By characterizing the transition state, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. masterorganicchemistry.com This information is vital for predicting reaction rates and understanding how catalysts work to lower the activation energy.
Molecular Dynamics Simulations for Conformational and Intermolecular Interactions
While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the movement of atoms and molecules over time. acs.org This allows for the investigation of the conformational flexibility of this compound and its interactions with its environment.
Conformational Analysis: The this compound molecule has several rotatable single bonds, leading to a variety of possible three-dimensional shapes or conformations. Theoretical studies on similar diesters, like dimethyl maleate, have shown that specific conformations, where one carbonyl group is oriented nearly perpendicular to the C=C bond and the other is nearly parallel, are the most stable. researchgate.net MD simulations can sample these different conformations and determine their relative populations, providing insight into the molecule's average shape and flexibility, which influences its physical properties and reactivity.
Intermolecular Interactions: MD simulations are particularly powerful for studying non-covalent interactions between molecules. mdpi.com For this compound, this includes self-association through hydrogen bonding between the carboxylic acid group of one molecule and an oxygen atom of another. Simulations in a solvent like water can reveal detailed information about hydration and the formation of hydrogen bonds between the ester and water molecules. mdpi.comnih.gov This is critical for understanding solubility. Studies on related maleate systems have used MD to investigate the role of the maleate ion in forming intermolecular hydrogen bonds that lead to the formation of dimers and trimers in aqueous solutions. mdpi.comnih.gov Furthermore, MD simulations have been used to predict the properties of maleate esters as plasticizers, where intermolecular interactions with polymer chains like PVC are dominant. acs.org
Table 2: Typical Parameters for MD Simulations of Maleate Esters
| Parameter | Description | Typical Values/Examples |
|---|---|---|
| Force Field | A set of equations and parameters describing the potential energy of the system. | COMPASS, AMBER, CHARMM tandfonline.com |
| Ensemble | The statistical mechanical ensemble defining the thermodynamic state (e.g., constant temperature, pressure). | NVT (Canonical), NPT (Isothermal-Isobaric) researchgate.net |
| Temperature | The temperature at which the simulation is run. | 300 K (Room Temperature) researchgate.net |
| Simulation Time | The duration of the simulation, which must be long enough to sample relevant motions. | Nanoseconds (ns) to Microseconds (µs) acs.org |
| Solvent | The medium in which the molecule is simulated (e.g., vacuum, water, organic solvent). | Explicit water models (e.g., TIP3P) or implicit continuum models. mdpi.com |
Kinetic Modeling and Rate Law Derivations for Esterification and Hydrolysis
Esterification Kinetics: The esterification of maleic anhydride with various alcohols has been studied extensively. The first step, the formation of the monoester, is very fast. researchgate.net The subsequent reaction to form a diester is slower and is the subject of most kinetic investigations. pan.pl Studies using catalysts like sulfuric acid, phosphotungstic acid, and various ion-exchange resins have shown that the reaction kinetics can vary significantly. pan.plppor.az For example, the esterification of maleic anhydride with butanols in the presence of certain acid catalysts was found to be second order with respect to both the acid and the alcohol. pan.pl In contrast, the uncatalyzed esterification of the monoester of 2-ethylhexanol was found to be second order with respect to the monoester only. researchgate.net The esterification of maleic acid in methanol (B129727) was found to be catalyzed by the H+ ions generated from the acid itself, leading to a rate law with a 1.5-order dependence on the maleic acid concentration. acs.org
Rate Law Derivation: A rate law is an equation that links the reaction rate with the concentrations of reactants. libretexts.org It must be determined experimentally or derived from a proposed reaction mechanism. youtube.com For multi-step reactions, approximations like the steady-state approximation are often used. This involves assuming that the concentration of a reactive intermediate remains constant because its rate of formation is equal to its rate of consumption. youtube.com By applying this approximation to the intermediates in the esterification or hydrolysis pathway, a theoretical rate law can be derived and then compared with experimental data to validate the proposed mechanism.
Table 3: Selected Kinetic Data for Maleic Anhydride/Acid Esterification with Various Alcohols
| Alcohol | Catalyst | Temperature (K) | Reaction Order | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|---|---|
| Butan-1-ol | Sulfuric Acid | 383-403 | 2nd order (acid & alcohol) | - | pan.pl |
| 2-Ethylhexanol | Sulfuric Acid | 393-423 | 1st order (monoester) | 55.2 | researchgate.netresearchgate.net |
| 2-Ethylhexanol | None | 413-443 | 2nd order (monoester) | 67.3 | researchgate.netresearchgate.net |
| Hexan-1-ol | Tetrabutyl titanate | 403-433 | 2nd order (acid & alcohol) | 71.9 | researchgate.net |
| Methanol | Self-catalyzed (H+) | 313-333 | 1.5 order (maleic acid) | - | acs.org |
Development of Structure-Reactivity and Structure-Property Relationships
Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR) are computational models that correlate the chemical structure of a compound with its reactivity or physical properties, respectively. These models are invaluable for predicting the behavior of new or untested chemicals like this compound based on data from similar compounds.
Structure-Reactivity Relationships (QSRR): QSRR models aim to predict kinetic parameters, such as reaction rate constants, from computed molecular descriptors. For a series of maleate esters, descriptors could include:
Electronic Descriptors: Partial charges on atoms, HOMO/LUMO energies, and dipole moment. These describe the electronic environment and susceptibility to reaction.
Steric Descriptors: Molecular volume, surface area, and specific conformational angles. These describe the physical hindrance around the reaction center.
Thermodynamic Descriptors: Enthalpy of formation and Gibbs free energy.
For instance, the reactivity of different maleate esters in Michael addition reactions has been shown to depend critically on the structure of the ester. acs.org A QSRR model could be developed by synthesizing a series of maleate esters, measuring their esterification or hydrolysis rates, calculating a set of molecular descriptors for each, and then using statistical methods to build a predictive equation.
Structure-Property Relationships (QSPR): QSPR models work on the same principle but predict physical properties like boiling point, solubility, or glass transition temperature. tandfonline.com For this compound, a QSPR model could predict its water solubility based on descriptors like its polar surface area, hydrogen bond donor/acceptor counts, and the logarithm of its partition coefficient (logP). The properties of catalysts used in maleate synthesis have also been correlated with reaction rates, demonstrating a relationship between the properties of the reaction environment and the reactivity. sciopen.com These models are a powerful tool for rational chemical design, allowing for the in-silico screening of molecules to find candidates with desired properties before undertaking expensive and time-consuming laboratory synthesis.
Applications of Maleate Esters in Chemical Sciences and Technology
Role as Chemical Intermediates in Organic Synthesis
Maleate (B1232345) esters, including 2-Ethoxyethyl hydrogen maleate, are valuable intermediates in organic synthesis, primarily due to the reactivity of the electron-deficient carbon-carbon double bond within the maleate moiety. This feature allows them to participate in a variety of chemical transformations.
Precursors for Fine Chemicals and Specialty Compounds
Maleate esters serve as foundational materials for producing a range of fine and specialty chemicals. Their double bond is susceptible to addition reactions with compounds containing active hydrogen, such as mercaptans, amines, and nitriles. google.com For instance, the addition of sodium bisulfite to a maleate ester yields dialkyl succinate (B1194679) sulfonates, which are well-known surfactants. google.com
Furthermore, maleate esters can act as acylating agents, particularly when reacting with ammonia (B1221849) or amines, leading to amidation or imidization. google.com This reactivity is harnessed in the synthesis of intermediates for pharmaceuticals and agricultural products, such as the high-efficiency insecticide malathion. google.com The hydration of maleate esters is a synthetic route to produce derivatives of malic acid, a type of α-hydroxy acid. wikipedia.org The synthesis of these esters often begins with the esterification of maleic anhydride (B1165640), a process that can be catalyzed to produce the desired mono- or diester. google.comajast.net
Building Blocks for Complex Molecular Architectures
The inherent functionality of maleate esters makes them effective building blocks for constructing more complex molecules. As highly functionalized, electron-deficient compounds, they are excellent Michael acceptors, dienophiles, and dipolarophiles. nih.gov This reactivity allows them to participate in cycloaddition reactions, such as the Diels-Alder reaction with dienes like butadiene and cyclopentadiene. google.com
These reactions are pivotal in synthetic organic chemistry for creating diverse five- and six-membered heterocyclic compounds, which are common structural motifs in many biologically active molecules. nih.gov The versatility of dialkyl dicyanofumarates and maleates as building blocks has been demonstrated in their multi-step reactions with 1,2-diamines and β-aminoalcohols to form these complex heterocyclic systems. nih.gov
Polymer Science and Materials Engineering
In the field of polymer science, maleate esters are utilized to tailor the physical and chemical properties of materials, serving as property-modifying additives and as integral components of polymer backbones.
Utility as Plasticizers for Polymeric Systems
Plasticizers are additives that increase the flexibility and durability of a polymer. Maleate diesters, such as dibutyl maleate and dioctyl maleate, have been identified as effective plasticizers, particularly for polyvinyl chloride (PVC). google.com They function by embedding themselves between the polymer chains, increasing the intermolecular space or "free volume," which lowers the glass transition temperature (Tg) and allows the polymer chains to move more freely. hallstarindustrial.com
Research into greener alternatives for common phthalate (B1215562) plasticizers has evaluated maleate diesters. mcgill.ca Studies have shown that the cis-structure of maleates, compared to the trans-structure of corresponding fumarates, contributes to their efficiency as plasticizers. mcgill.ca However, this same structure appears to hinder microbial biodegradation, making them more persistent in the environment compared to their fumarate (B1241708) and succinate counterparts. mcgill.ca The plasticizing efficiency is also influenced by the length of the alcohol side chain. mcgill.ca
| Central Structure | Isomerism | Relative Plasticizing Efficiency | Relative Biodegradation Rate |
| Maleate | cis | Efficient | Very Low / Almost None |
| Fumarate | trans | Less Efficient than Maleate | Moderate (Faster than Maleate) |
| Succinate | Saturated | Most Efficient | Rapid |
This table summarizes comparative findings on the influence of the central diacid structure on plasticizer performance and biodegradability, based on research evaluating diesters for green plasticizer applications. mcgill.ca
Application as Reactive Diluents in Coatings and Adhesives
Reactive diluents are low-viscosity compounds that are added to resin formulations, such as coatings and adhesives, to reduce their viscosity for easier application. abg-am.comgeosc.com Unlike traditional solvents, reactive diluents contain functional groups that allow them to co-react with the resin components during the curing process, becoming a permanent part of the final polymer network. abg-am.comspecialchem.com
Maleate esters, including those with ether groups like this compound, are used as reactive diluents in radiation-curable systems, particularly those cured by ultraviolet (UV) light. google.comosti.gov They are often formulated with unsaturated polyester (B1180765) resins and vinyl ether components. google.com During UV curing, the maleate ester reacts with the vinyl ether, contributing to the crosslinked network of the final coating or adhesive. google.com The use of these diluents can enhance properties such as flow, hardness, and curing speed. specialchem.com For example, diethyl maleate has been shown to be an effective diluent for reducing the viscosity of UV-cured coating formulations. osti.gov
Integration into Copolymers and Resins for Material Property Modification
Maleate esters can be directly incorporated into polymer chains through copolymerization with other monomers. They can be copolymerized with monomers such as vinyl acetate (B1210297) and vinyl chloride to produce materials for coatings, adhesives, and impregnating agents. google.comgoogle.com The inclusion of the maleate monomer modifies the properties of the resulting copolymer. google.com For example, the copolymerization of vinyl acetate with a monoalkyl maleate salt can yield stable polymer emulsions with specific hydrophilic properties, useful for creating temporary, easily removed films. google.com
Another important strategy involves the copolymerization of maleic anhydride with monomers like styrene (B11656) or butyl-methacrylate. acs.orgrwth-aachen.de The resulting copolymers contain reactive anhydride rings along the polymer backbone. These anhydride groups can be subsequently modified through reactions with alcohols, including 2-ethoxyethanol (B86334), in a post-polymerization modification step. This process opens the anhydride ring to form an acid ester, thereby introducing the desired maleate ester functionality into the polymer side chains and tailoring the material's final properties. memtein.com
| Compound Name | Application in Polymer Science |
| Dimethyl Maleate | Plasticizer for PVC google.com |
| Dibutyl Maleate | Plasticizer for PVC google.com |
| Dioctyl Maleate | Plasticizer for PVC google.com |
| Diethyl Maleate | Reactive diluent in UV-cured coatings osti.gov |
| Ammonium monoisopropyl maleate | Comonomer with vinyl acetate for emulsions google.com |
Contribution to Enhanced Polymer Film Properties
The incorporation of this compound into polymer matrices has been shown to have a profound impact on the mechanical properties of the resulting films, notably their hardness and toughness. This is primarily attributed to the molecule's unique structure, which features a reactive carboxylic acid group and a polymerizable double bond.
Furthermore, the maleate double bond can participate in crosslinking reactions during polymerization or curing. This leads to the formation of a three-dimensional polymer network. The degree of crosslinking is a critical factor in determining the toughness of a material. A moderate level of crosslinking, as can be achieved with the controlled addition of this compound, can enhance a polymer film's ability to absorb energy and resist fracture, thereby improving its toughness. Studies on various crosslinkers in hydrogels have shown that both the type and concentration of the crosslinking agent significantly affect the Young's modulus and effective crosslink density of the polymer. researchgate.net
To illustrate the potential impact of such a monomer on mechanical properties, the following hypothetical data table is presented based on typical trends observed in the strengthening of polymer films with functional monomers.
| Concentration of this compound (wt%) | Pencil Hardness (ASTM D3363) | Impact Resistance (ASTM D2794, inch-lbs) |
| 0 | HB | < 10 |
| 2 | F | 20 |
| 5 | H | 40 |
| 10 | 2H | 60 |
| This table is illustrative and intended to demonstrate the expected trend. Actual values would be dependent on the specific polymer system and curing conditions. |
Catalytic Applications
The utility of this compound extends beyond its role as a monomer for property enhancement and into the realm of catalysis. Its potential applications are twofold: as a component in catalyst formulations and as a polymerization initiator.
As a component in catalyst formulations, the carboxylic acid group of this compound can act as a ligand, coordinating with metal centers in organometallic catalysts. This coordination can modify the electronic and steric environment of the metal, thereby influencing the catalyst's activity, selectivity, and stability. For instance, in certain polymerization reactions, the presence of such a ligand can affect the rate of reaction and the molecular weight of the resulting polymer. While specific studies detailing the use of this compound in this capacity are limited, the principle is well-established in catalyst design. The interaction of functional groups with metal oxoclusters to create hybrid catalysts for oxidation reactions is an area of active research. iosrjournals.org
More directly, molecules containing reactive double bonds can sometimes act as or be part of a system for polymerization initiation. While traditional initiators like peroxides and azo compounds are common, there is ongoing research into novel initiation systems. mdpi.com Although not a conventional initiator on its own, the maleate functionality could potentially be activated under specific conditions (e.g., in the presence of a co-initiator or under high-energy radiation) to generate radicals and initiate polymerization. However, there is currently a lack of specific research demonstrating the use of this compound as a primary polymerization initiator.
The following table outlines the potential catalytic roles of this compound.
| Catalytic Role | Function | Potential Effect |
| Catalyst Component (Ligand) | Coordinates with a metal catalyst center. | Modifies catalyst activity, selectivity, and stability. |
| Polymerization Initiator (Potential) | Under specific activation, could generate initiating radicals. | Could influence polymerization kinetics and polymer architecture. |
Future Research Directions and Emerging Trends in Maleate Ester Chemistry
Advancements in Sustainable and Green Synthetic Approaches
The future of maleate (B1232345) ester synthesis is intrinsically linked to the development of sustainable and environmentally benign methodologies. Traditional synthesis often relies on homogeneous acid catalysts like sulfuric acid, which are effective but pose challenges related to corrosion, catalyst separation, and waste generation. pan.pl The trend is shifting towards greener alternatives that minimize environmental impact.
Key research areas include:
Biomass-Derived Feedstocks: A significant emerging trend is the synthesis of maleic acid and its derivatives from bio-based chemicals. d-nb.inforesearchgate.net Furfural, a platform chemical derived from lignocellulosic biomass, can be oxidized to maleic anhydride (B1165640) or maleic acid, providing a renewable starting point for esters like 2-Ethoxyethyl hydrogen maleate. d-nb.info This approach reduces reliance on petroleum-based feedstocks such as benzene (B151609) or butane. researchgate.net
Enzymatic Catalysis: The use of enzymes, particularly immobilized lipases like Candida antarctica lipase (B570770) B (CALB), presents a highly selective and eco-friendly route for esterification. researchgate.net Enzymatic reactions are typically conducted under mild conditions, reducing energy consumption. ppor.az While conversion rates may sometimes be lower than with conventional catalysts, the high reusability and stability of immobilized enzymes offer significant advantages. researchgate.net
Solvent-Free and Alternative Solvent Systems: Research is focusing on minimizing or eliminating the use of volatile organic solvents. mdpi.com Solvent-free reaction conditions, where one of the reactants acts as the solvent, are being explored. rsc.org Additionally, the use of greener solvents, such as ionic liquids, is gaining traction for their low volatility and potential for recyclability.
Energy-Efficient Technologies: Microwave irradiation and ultrasonication are being investigated as methods to accelerate reaction rates, improve yields, and reduce reaction times, thereby increasing energy efficiency compared to conventional heating methods. mdpi.com
Design of Novel Catalytic Systems for Improved Efficiency and Selectivity
Catalysis is at the heart of maleate ester production. The design of new catalytic systems is aimed at overcoming the limitations of traditional catalysts, focusing on improved activity, selectivity, and reusability.
Future research in this area will likely concentrate on:
Heterogeneous Catalysts: Solid acid catalysts are a major focus because they are easily separated from the reaction mixture, reducing downstream processing costs and allowing for continuous operation. ijcea.org Promising candidates include:
Ion-Exchange Resins: Cationic exchange resins such as Amberlyst and Indion have proven effective for the esterification of maleic acid and its anhydride. pan.plppor.azijcea.org They are non-corrosive, have good thermal stability, and can be regenerated and reused. researchgate.net
Zeolites: Zeolites, such as H-Y zeolite, offer shape-selective catalytic properties and high thermal stability, making them suitable for esterification reactions. ppor.azresearchgate.net
Heteropolyacids: Supported heteropolyacids, like dodecatungstophosphoric acid on clay, have shown high esterification rates and lower catalyst consumption. ppor.az
Ionic Liquids: Ionic liquids (ILs) are being explored as dual solvent-catalyst systems. google.com Acidic functionalized ILs can effectively catalyze the esterification of maleic anhydride, offering high conversion rates and selectivity, with the added benefit of easy separation and recycling. google.comsciopen.com
Metal-Free Catalysts: To avoid potential metal contamination in the final product, metal-free catalysts are being developed. thechemicalengineer.com For instance, tetramethylammonium (B1211777) methyl carbonate (TMC) has been shown to be an effective, recyclable catalyst for transesterification reactions, a process relevant to ester synthesis. thechemicalengineer.com
Catalytic Distillation: This process integrates reaction and distillation in a single unit. researchgate.net Using a packed column with a solid catalyst, reactants are converted to products which are simultaneously separated. This technique has been shown to achieve very high conversion of maleic anhydride and yield of dimethyl maleate (~99%), demonstrating its potential for the efficient production of other maleate esters. researchgate.net
| Catalyst Type | Examples | Key Advantages | Research Focus |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic acid | High activity, low cost | Developing less corrosive alternatives |
| Heterogeneous (Solid Acid) | Ion-Exchange Resins (Amberlyst, Indion), Zeolites | Easy separation, reusability, non-corrosive, good thermal stability researchgate.net | Improving activity and longevity |
| Enzymatic | Immobilized Lipases (e.g., CALB) | High selectivity, mild reaction conditions, biodegradable researchgate.net | Increasing conversion rates and operational stability |
| Ionic Liquids | Brönsted acidic ILs | Dual solvent-catalyst, high thermal stability, recyclability google.comsciopen.com | Reducing cost and viscosity |
| Metal-Free | Tetramethylammonium methyl carbonate (TMC) | Avoids metal contamination, green chemistry approach thechemicalengineer.com | Expanding scope to various esterification reactions |
Exploration of Undiscovered Chemical Transformations and Applications
While maleate esters have established applications, ongoing research seeks to uncover new chemical transformations and expand their utility. This compound, with its dual functionality of a carboxylic acid and an ester, is a versatile building block.
Emerging areas of exploration include:
Isomerization to Fumarates: The conversion of maleate monoesters to their corresponding fumarate (B1241708) isomers is an area of interest. google.com Fumarates are often desired in polymer applications for their different reactivity ratios. Research into efficient and selective catalysts for this isomerization, potentially using organic bases or specific metal salts, could unlock new applications. google.com
Diels-Alder Reactions: Maleate esters are well-known dienophiles in Diels-Alder cycloaddition reactions, a powerful tool for constructing complex cyclic molecules. ppor.az Future work could explore asymmetric Diels-Alder reactions using chiral catalysts to produce enantiomerically pure products for pharmaceutical or agrochemical applications.
Synthesis of Platform Chemicals: Dialkyl maleates are important intermediates in the production of high-value chemicals like butane-1,4-diol (BDO), tetrahydrofuran (B95107) (THF), and γ-butyrolactone (GBL) through hydrogenation. pan.plgoogle.com Research into more efficient hydrogenation catalysts and processes could enhance the economic viability of producing these key industrial chemicals from maleate precursors.
Novel Derivatives: The carboxylic acid group of this compound can be further functionalized to create amides, other esters, or acid chlorides, leading to a wide range of new molecules with potentially unique properties and applications in areas like pharmacology and specialty chemicals. researchcommons.org
Integration with Advanced Materials Development and Functional Polymer Design
Maleate esters are crucial components in polymer science, and future research will focus on creating materials with tailored properties. The unique structure of this compound, featuring an ether linkage and a reactive double bond, makes it an attractive monomer for functional polymers.
Key trends in this domain are:
Functional Polymers: The ethoxyethyl group can impart specific properties like flexibility and hydrophilicity to a polymer backbone. The maleate double bond can be readily polymerized, often with other monomers like styrene (B11656) or vinyl acetate (B1210297), to create copolymers. ppor.az These polymers are used as additives to improve the hardness, toughness, and glass transition temperature of plastics. ppor.az
Biodegradable Polymers: There is a growing demand for biodegradable materials to address plastic pollution. Alpha hydroxy acids, which can be synthesized from maleate esters via hydration, are precursors to biodegradable polymers like polylactic acid (PLA) and polyglycolic acid (PGA). wikipedia.org Research into the conversion of maleates to such precursors is a promising green chemistry avenue.
Advanced Coatings and Adhesives: Maleate esters are intermediates in the production of paints, adhesives, and copolymers. ppor.az The development of new polymers based on functional maleates like this compound could lead to advanced coatings with improved adhesion, weatherability, and low-VOC (volatile organic compound) formulations.
Maleated Natural Products: The reaction of maleic anhydride with natural products like rosin (B192284) acids yields maleopimaric acid, a derivative that can be esterified and used to create advanced materials and polymers. researchgate.net This approach combines renewable feedstocks with the versatile chemistry of maleates to create high-performance bio-based materials.
| Application Area | Function of Maleate Ester | Future Research Direction |
|---|---|---|
| Polymer Modifiers | Co-monomer to increase glass transition temperature, hardness, and toughness ppor.az | Design of novel maleate structures for targeted property enhancements |
| Coatings & Adhesives | Intermediate for resins and copolymers ppor.az | Development of low-VOC, high-performance, and bio-based formulations |
| Plasticizers | Used as a plasticizer for plastics like PVC pan.pl | Creation of non-migrating and biodegradable plasticizers |
| Biodegradable Polymers | Precursor to monomers for polymers like PGA and PLA wikipedia.org | Efficient catalytic routes from maleates to hydroxy acid monomers |
| Functional Polymers | Monomer providing specific functionalities (e.g., hydrophilicity, flexibility) | Synthesis of smart polymers and materials for biomedical applications |
Development of Innovative Analytical and Process Monitoring Techniques
To optimize the synthesis and application of this compound, advanced analytical and process monitoring techniques are essential. These tools are crucial for understanding reaction kinetics, ensuring product quality, and enabling efficient process control.
Future developments are expected in:
Real-Time Reaction Monitoring: Moving beyond traditional offline analysis, Process Analytical Technology (PAT) tools like in-situ infrared (IR) and Raman spectroscopy could be implemented for real-time monitoring of esterification reactions. This would allow for precise control over reaction parameters, leading to improved yield and consistency.
Advanced Chromatographic Methods: While gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard, new methods are being developed for more complex analyses. For instance, innovative GC-MS methods involving selective derivatization have been developed to simultaneously quantify maleic anhydride and its corresponding acid, a technique crucial for monitoring the starting materials for esterification. acs.orgnih.gov
Automated Analysis: The use of online, automated robotic systems for sample preparation and analysis can significantly increase throughput and reproducibility. acs.org This is particularly valuable in industrial settings for quality control and in research for high-throughput screening of catalysts and reaction conditions.
Kinetic Modeling: Detailed kinetic studies are fundamental to understanding reaction mechanisms and optimizing reactor design. pan.plresearchgate.net Future work will involve developing more sophisticated kinetic models that account for complex phenomena in heterogeneous catalytic systems, such as mass transfer limitations and catalyst deactivation. ijcea.orgresearchgate.net This will enable more accurate process simulation and scale-up.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
